molecular formula C12H9FN2O B1449659 2-(4-Fluorobenzoyl)pyridin-3-amine CAS No. 1600982-28-2

2-(4-Fluorobenzoyl)pyridin-3-amine

Cat. No. B1449659
M. Wt: 216.21 g/mol
InChI Key: QGPIDUKPJKDKKF-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)pyridin-3-amine is a chemical compound with the molecular formula C12H9FN2O and a molecular weight of 216.21 g/mol. It is also known by its IUPAC name (3-aminopyridin-2-yl)(4-fluorophenyl)methanone .


Molecular Structure Analysis

The InChI code for 2-(4-Fluorobenzoyl)pyridin-3-amine is 1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2 .


Physical And Chemical Properties Analysis

2-(4-Fluorobenzoyl)pyridin-3-amine is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activities

2-(4-Fluorobenzoyl)pyridin-3-amine, through a complex synthesis process, has been linked to compounds with antimicrobial activities. In a study by Bayrak et al. (2009), new compounds were synthesized starting from isonicotinic acid hydrazide, eventually leading to the creation of substances with significant antimicrobial properties.

Synthesis and Structure Characterization

The compound plays a role in the synthesis of new pyridine amide derivatives, as detailed by Kwiatek et al. (2017). These derivatives are obtained through a synthesis process involving pyridine-2-carboxylic acid and pyridine-4-carboxylic acid chlorides, leading to new compounds analyzed through various spectroscopic techniques.

Large-Scale Synthesis in Antibacterial Research

In the field of antibacterial research, the compound has been utilized in the synthesis of novel oxazolidinone antibacterial candidates. Yang et al. (2014) developed an environmentally friendly route for the large-scale preparation of these antibacterial candidates, highlighting the compound's significance in producing new pharmaceutical agents.

Dopamine Receptor Ligand Research

Research conducted by Fang-wei (2013) involved synthesizing a derivative of 2-(4-Fluorobenzoyl)pyridin-3-amine that demonstrated potential as a dopamine D4 receptor ligand. This research contributes to the understanding of neurological receptor activity and drug development.

Peptidomimetics Development

The compound also finds application in the development of peptidomimetics, as explored by Saitton et al. (2004). The synthesis of 2,3,4-substituted pyridine derivatives as scaffolds in peptidomimetics development offers insights into this complex field of medicinal chemistry.

Anti-Cancer Activity

In cancer research, derivatives of 2-(4-Fluorobenzoyl)pyridin-3-amine have shown anti-cancer activity, particularly against lung cancer. A study by Hammam et al. (2005) synthesized novel fluoro-substituted benzo[b]pyrans that exhibited anti-cancer activity at low concentrations.

Coordination Chemistry

The compound has been used in coordination chemistry, particularly in forming complexes with metals. Zhu et al. (2003) synthesized a cadmium complex using 2-(4-Fluorobenzoyl)pyridin-3-amine, contributing to the study of metal-organic frameworks and coordination compounds.

Synthesis of Fluorescent Probes

The compound has been instrumental in the synthesis of fluorescent probes for iron ions, as demonstrated by Wei (2012). These probes, derived from 2-(4-Fluorobenzoyl)pyridin-3-amine, show high selectivity and sensitivity for iron ions, proving useful in analytical chemistry.

Safety And Hazards

The safety information for 2-(4-Fluorobenzoyl)pyridin-3-amine indicates that it should be kept out of reach of children and not handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

(3-aminopyridin-2-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPIDUKPJKDKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzoyl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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